2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(propan-2-yl)acetamide
Description
This compound is a pyrazolo-pyrimidine derivative featuring a thioether linkage and an isopropyl acetamide side chain. Its core structure includes a pyrazolo[4,3-d]pyrimidin-7-one scaffold substituted with a 4-methoxyphenylmethyl group at position 6, an ethyl group at position 1, and a methyl group at position 2. The sulfanyl group at position 5 connects to an N-isopropyl acetamide moiety.
Properties
IUPAC Name |
2-[1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3S/c1-6-26-19-18(14(4)24-26)23-21(30-12-17(27)22-13(2)3)25(20(19)28)11-15-7-9-16(29-5)10-8-15/h7-10,13H,6,11-12H2,1-5H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRDYBAKQSZLQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(propan-2-yl)acetamide typically involves multi-step reactions. One common approach includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the synthesis may start with the preparation of the pyrazolo[4,3-d]pyrimidine core, which is then functionalized with the methoxybenzyl group and the isopropylacetamide moiety through a series of reactions involving nucleophilic substitution and acylation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as catalysts and sensors
Mechanism of Action
The mechanism of action of 2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
- Thioether Linkage : The sulfanyl group in the target compound and Compound 13 enhances binding to cysteine-rich enzymatic pockets, a feature critical for selective inhibition .
- 4-Methoxyphenyl Group : This substituent, present in the target compound and Compound 13 , improves lipophilicity and membrane permeability, akin to findings in pyridine derivatives .
- Acetamide Side Chain : The N-isopropyl acetamide in the target compound mirrors the trifluoroethyl group in MK-0974 , which optimizes oral bioavailability by balancing hydrophobicity and metabolic stability.
Biological Activity
The compound 2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(propan-2-yl)acetamide (CAS Number: 1358373-12-2) is a member of the pyrazolopyrimidine class of compounds. This compound exhibits a complex structure characterized by a pyrazole ring fused with a pyrimidine moiety, along with various substituents that may influence its biological activity.
The molecular formula for this compound is , with a molecular weight of 491.6 g/mol. The presence of functional groups such as sulfanyl and acetamide is significant for its potential biological interactions.
Biological Activity Overview
Research has indicated that pyrazolopyrimidine derivatives, including the compound , exhibit a range of biological activities, particularly in the fields of oncology and inflammation. The following sections provide detailed insights into the biological activities associated with this compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolopyrimidine derivatives. For example:
- Mechanism of Action : Pyrazolopyrimidines have been shown to inhibit specific kinases involved in cell proliferation and survival pathways. This inhibition can lead to apoptosis in cancer cells.
- Case Study : A study conducted by Li et al. demonstrated that compounds similar to this derivative displayed significant cytotoxicity against various cancer cell lines, including MCF7 and HCT116. The IC50 values for these compounds ranged from 0.39 µM to 4.2 µM, indicating potent anticancer activity .
- Table of Anticancer Activity :
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 0.46 ± 0.04 | |
| Compound B | HCT116 | 0.39 ± 0.06 | |
| Compound C | A375 | 4.2 |
Anti-inflammatory Activity
In addition to anticancer properties, pyrazolopyrimidine derivatives are also noted for their anti-inflammatory effects.
- Inhibition of Inflammatory Pathways : These compounds can inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators, thereby reducing inflammation in various models.
- Research Findings : Recent advancements in drug design have identified several pyrazole derivatives that exhibit anti-inflammatory properties comparable to existing nonsteroidal anti-inflammatory drugs (NSAIDs) .
Mechanistic Studies
Understanding the mechanism by which this compound exerts its biological effects is crucial for future therapeutic applications.
- Kinase Inhibition : Research indicates that the compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.
- Cell Cycle Arrest : Studies have shown that certain derivatives can induce cell cycle arrest at different phases, leading to decreased proliferation of cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
